molecular formula C9H7BrN2 B582195 3-Bromoquinolin-7-amine CAS No. 1344046-07-6

3-Bromoquinolin-7-amine

Cat. No. B582195
CAS RN: 1344046-07-6
M. Wt: 223.073
InChI Key: PUPYSBMMYVIJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoquinolin-7-amine is a chemical compound with the CAS Number: 1344046-07-6 . It has a molecular weight of 223.07 and its IUPAC name is 3-bromo-7-quinolinamine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .


Synthesis Analysis

Quinoline, the core structure of 3-Bromoquinolin-7-amine, has been synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-7-amine is represented by the InChI code: 1S/C9H7BrN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 . This indicates that the compound consists of a quinoline core with a bromine atom at the 3rd position and an amine group at the 7th position.


Chemical Reactions Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinolin-7-amine, involves various chemical reactions. These include condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Physical And Chemical Properties Analysis

3-Bromoquinolin-7-amine is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Chemical Properties and Storage

“3-Bromoquinolin-7-amine” is a solid compound with a molecular weight of 223.07 . It has a linear formula of C9H7BrN2 . The compound should be stored in a dark place, sealed in dry, at a temperature between 2-8°C .

Industrial and Synthetic Organic Chemistry

Quinoline, which “3-Bromoquinolin-7-amine” is a derivative of, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Medicinal Chemistry

Quinoline and its derivatives play a major role in the field of medicinal chemistry . They are part of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This makes it an essential segment of both natural and synthetic compounds .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives, including “3-Bromoquinolin-7-amine”, have potential biological and pharmaceutical activities . These compounds are being studied for their potential applications in these fields .

Green Chemistry

In recent years, there has been a societal expectation that chemists should produce greener and more sustainable chemical processes . Quinolines, including “3-Bromoquinolin-7-amine”, are being studied in this context .

Safety and Hazards

The safety information for 3-Bromoquinolin-7-amine includes several hazard statements: H302-H315-H320-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Future Directions

While the future directions for 3-Bromoquinolin-7-amine specifically are not mentioned in the search results, there is ongoing research into the synthesis of quinoline derivatives and their potential biological and pharmaceutical activities . This suggests that 3-Bromoquinolin-7-amine could also be a subject of future research in these areas.

properties

IUPAC Name

3-bromoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPYSBMMYVIJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858600
Record name 3-Bromoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-7-amine

CAS RN

1344046-07-6
Record name 3-Bromoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.